molecular formula C14H21NS B15262097 4-[2-(Benzylsulfanyl)ethyl]piperidine

4-[2-(Benzylsulfanyl)ethyl]piperidine

Cat. No.: B15262097
M. Wt: 235.39 g/mol
InChI Key: VOQVPCNXTSHVTQ-UHFFFAOYSA-N
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Description

4-[2-(Benzylsulfanyl)ethyl]piperidine is a piperidine derivative featuring a benzylsulfanyl (C₆H₅CH₂S-) group attached via a two-carbon ethyl chain to the piperidine ring. The benzylsulfanyl moiety introduces unique electronic and steric properties, influencing binding affinity and selectivity toward biological targets such as acetylcholinesterase (AChE) and monoamine transporters .

Properties

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

4-(2-benzylsulfanylethyl)piperidine

InChI

InChI=1S/C14H21NS/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-5,13,15H,6-12H2

InChI Key

VOQVPCNXTSHVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCSCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Benzylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 4-[2-(Benzylsulfanyl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzyl group, yielding piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

4-[2-(Benzylsulfanyl)ethyl]piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Benzylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents on the piperidine ring, impacting molecular weight, polarity, and bioactivity:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Biological Target IC50 / Ki (nM) Selectivity Ratio (e.g., AChE/BuChE)
4-[2-(Benzylsulfanyl)ethyl]piperidine -CH₂CH₂-S-CH₂C₆H₅ 265.43* Acetylcholinesterase (AChE) 0.56 (derivative) 18,000 (AChE vs. BuChE)
4-[2-(Diphenylmethoxy)ethyl]piperidine -CH₂CH₂-O-C(C₆H₅)₂ 295.42 Dopamine Transporter (DAT) Ki = 1.2–15.6 >100-fold DAT over SERT
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine -CH₂CH₂-NH-CO-C₆H₅ 350.48* AChE IC50 = 0.56 18,000 (AChE vs. BuChE)
Indalpine (4-[2-(3-Indolyl)ethyl]piperidine) -CH₂CH₂-C₈NH₆ 228.33 Serotonin Transporter (SERT) Ki = 1.8 High SERT specificity

*Calculated based on molecular formulas from referenced studies.

Key Observations :

  • Benzylsulfanyl vs. Diphenylmethoxy : Replacing the benzylsulfanyl group with a diphenylmethoxy moiety (e.g., 4-[2-(Diphenylmethoxy)ethyl]piperidine) shifts activity from AChE to dopamine transporter inhibition. Fluorination of the diphenylmethoxy group (e.g., 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]- derivatives) enhances DAT selectivity (Ki = 1.2 nM) while reducing serotonin transporter (SERT) affinity .
  • Benzylsulfanyl vs. Benzoylamino: Introducing a benzoylamino group (e.g., 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine) retains AChE inhibition but requires additional bulky substituents (e.g., 4'-(benzylsulfonyl)) for optimal potency .
  • Benzylsulfanyl vs. Indole: Indalpine, an antidepressant, replaces the benzylsulfanyl group with an indole moiety, redirecting activity toward SERT with sub-nanomolar affinity (Ki = 1.8 nM) .

Pharmacological Profiles

  • Acetylcholinesterase Inhibition : this compound derivatives (e.g., compound 21 in ) show exceptional AChE inhibition (IC50 = 0.56 nM) and 18,000-fold selectivity over butyrylcholinesterase (BuChE), making them promising antidementia agents .
  • Dopamine Transporter Affinity : Diphenylmethoxy-substituted piperidines (e.g., 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine) exhibit DAT Ki values as low as 1.2 nM, with negligible SERT interaction, suggesting utility in treating psychostimulant addiction .
  • Serotonin Transporter Targeting : Indalpine’s indole-ethyl substitution confers high SERT affinity (Ki = 1.8 nM), underscoring the impact of aromatic substituents on transporter specificity .

Biological Activity

4-[2-(Benzylsulfanyl)ethyl]piperidine is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology. This article reviews its biological activity, focusing on its interactions with neurotransmitter systems, structure-activity relationships (SAR), and implications for drug development.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzylsulfanyl group. This structural motif is significant in medicinal chemistry as it can influence the compound's pharmacokinetic and pharmacodynamic properties.

Neurotransmitter Interactions

Research indicates that compounds similar to this compound may interact with various neurotransmitter transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, studies on related piperidine derivatives have shown that modifications in the chemical structure can lead to significant changes in binding affinity and selectivity towards these transporters, which are crucial for the treatment of conditions like addiction and depression .

Acetylcholinesterase Inhibition

Another important aspect of the biological activity of piperidine derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh). Inhibition of AChE can enhance cholinergic transmission, making these compounds potential candidates for treating Alzheimer's disease. For example, certain benzylpiperidine derivatives have demonstrated significant AChE inhibitory activity, which correlates with improved cognitive function in experimental models .

Structure-Activity Relationships (SAR)

The SAR studies of piperidine derivatives reveal that specific modifications can enhance biological activity. For instance:

  • Electron-Withdrawing Groups : The introduction of electron-withdrawing groups has been shown to increase binding affinity at DAT and SERT.
  • Positioning of Functional Groups : The location of substituents on the piperidine ring can significantly affect potency. For example, moving a benzhydryl N-atom to an adjacent position resulted in enhanced interaction with SERT .

Comparative Activity Table

CompoundDAT IC50 (nM)SERT IC50 (nM)AChE IC50 (µM)
This compoundTBDTBDTBD
4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine3.7137TBD
N-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineTBDTBDTBD

Note: TBD indicates that specific values need to be determined through experimental studies.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Cocaine Addiction Treatment : Research focused on developing DAT-selective analogues has shown promise in reducing cocaine-seeking behavior in animal models. These studies emphasize the importance of structural modifications in enhancing selectivity and potency .
  • Alzheimer's Disease : Compounds with similar structures have been investigated for their ability to inhibit AChE, demonstrating potential benefits in cognitive enhancement for Alzheimer's patients .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[2-(Benzylsulfanyl)ethyl]piperidine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, reacting a piperidine derivative with benzyl mercaptan under basic conditions (e.g., cesium carbonate in DMF at 60–80°C) facilitates thioether bond formation . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Monitoring progress via TLC or GC ensures intermediate purity .

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). NMR identifies characteristic peaks for the piperidine ring (δ 1.4–2.8 ppm, multiplet) and benzylsulfanyl group (δ 3.2–3.5 ppm, singlet for -SCH2-) . FT-IR confirms the C-S bond (600–700 cm⁻¹) and tertiary amine (3300–3500 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from oxidizers, as thioethers may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s biological activity in different cell lines?

  • Methodological Answer : Perform dose-response assays (e.g., IC50 determination) across multiple cell lines under standardized conditions (e.g., RPMI-1640 media, 5% CO₂). Control for variables like cell passage number and serum batch. Use structural analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) as reference compounds to isolate structure-activity relationships .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : Test buffered solutions (pH 4–8) with antioxidants (e.g., 0.1% BHT) to prevent thioether oxidation. Monitor degradation via HPLC-UV at 254 nm over 24–72 hours. Lyophilization in inert atmospheres (argon) enhances long-term stability .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., GPCRs). Focus on modifying the benzylsulfanyl group’s electronic profile (e.g., introducing electron-withdrawing substituents) to improve binding energy scores . Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Analysis and Experimental Design

Q. What statistical approaches resolve variability in cytotoxicity assay results for this compound?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare triplicate data across experimental groups. Normalize results to vehicle controls and account for plate-edge effects using randomized well assignments .

Q. How should researchers design a study to investigate the compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer : Use primary neuronal cultures or transgenic animal models (e.g., Aβ-overexpressing mice). Combine Western blotting (e.g., tau phosphorylation) with calcium imaging to assess neuroprotective effects. Include a positive control (e.g., memantine) and blinded scoring to reduce bias .

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